4-{[(1,3-Dihydro-2H-benzimidazol-2-ylidene)methyl]imino}cyclohexa-2,5-dien-1-one
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Overview
Description
4-{[(1,3-Dihydro-2H-benzimidazol-2-ylidene)methyl]imino}cyclohexa-2,5-dien-1-one is a heterocyclic compound that features a benzimidazole moiety fused with a cyclohexadienone structure. This compound is known for its potential biological activities, including anticancer and antimicrobial properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(1,3-Dihydro-2H-benzimidazol-2-ylidene)methyl]imino}cyclohexa-2,5-dien-1-one can be achieved through various methods. One common approach involves the cyclocarbonylation of 1,2-diaminobenzenes using reagents such as 1,1’-carbonyldiimidazole, phosgene, or triphosgene . These reactions typically require controlled conditions, including high temperatures and inert atmospheres, to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclocarbonylation processes using phosgene or triphosgene as carbonyl sources. These methods are optimized for high yield and purity, often employing continuous flow reactors to maintain consistent reaction conditions .
Chemical Reactions Analysis
Types of Reactions
4-{[(1,3-Dihydro-2H-benzimidazol-2-ylidene)methyl]imino}cyclohexa-2,5-dien-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form benzimidazole derivatives.
Reduction: Reduction reactions can yield dihydrobenzimidazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the benzimidazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions include various substituted benzimidazole derivatives, which can exhibit different biological activities depending on the nature of the substituents .
Scientific Research Applications
4-{[(1,3-Dihydro-2H-benzimidazol-2-ylidene)methyl]imino}cyclohexa-2,5-dien-1-one has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 4-{[(1,3-Dihydro-2H-benzimidazol-2-ylidene)methyl]imino}cyclohexa-2,5-dien-1-one involves its interaction with specific molecular targets and pathways. The compound can inhibit tubulin polymerization, which is crucial for cell division, thereby exhibiting anticancer properties . Additionally, it can act as an electron donor in various redox reactions, contributing to its antimicrobial activity .
Comparison with Similar Compounds
Similar Compounds
- 2-Benzimidazolinone
- 2-Benzimidazolol
- 2-Benzimidazolone
- 1,3-Dihydro-2H-benzimidazol-2-one
Uniqueness
Compared to these similar compounds, 4-{[(1,3-Dihydro-2H-benzimidazol-2-ylidene)methyl]imino}cyclohexa-2,5-dien-1-one stands out due to its unique cyclohexadienone structure, which imparts distinct chemical and biological properties. This structural feature enhances its potential as a versatile intermediate in organic synthesis and its efficacy in biological applications .
Properties
CAS No. |
819858-15-6 |
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Molecular Formula |
C14H11N3O |
Molecular Weight |
237.26 g/mol |
IUPAC Name |
4-(1H-benzimidazol-2-ylmethylideneamino)phenol |
InChI |
InChI=1S/C14H11N3O/c18-11-7-5-10(6-8-11)15-9-14-16-12-3-1-2-4-13(12)17-14/h1-9,18H,(H,16,17) |
InChI Key |
SUKAXOXBNPOOEU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)C=NC3=CC=C(C=C3)O |
Origin of Product |
United States |
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